Cas no 955964-50-8 (5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid)

5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(1,1'-biphenyl-4-yl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
- 5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
- G27283
- CS-0234957
- EN300-15058
- 5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
- AKOS001182589
- 1-(3-methylphenyl)-5-(4-phenylphenyl)pyrazole-3-carboxylic Acid
- 955964-50-8
- Z57337052
- Oprea1_320795
- 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylicacid
- 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid
-
- インチ: InChI=1S/C23H18N2O2/c1-16-6-5-9-20(14-16)25-22(15-21(24-25)23(26)27)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,26,27)
- InChIKey: GCKSOGWBQNSOJI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 354.136827821Da
- どういたいしつりょう: 354.136827821Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 55.1Ų
5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15058-0.5g |
5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
955964-50-8 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
Enamine | EN300-15058-0.05g |
5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
955964-50-8 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-15058-2500mg |
5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
955964-50-8 | 95.0% | 2500mg |
$726.0 | 2023-09-27 | |
Aaron | AR019PH9-2.5g |
1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid |
955964-50-8 | 95% | 2.5g |
$1024.00 | 2024-07-18 | |
Enamine | EN300-15058-10000mg |
5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
955964-50-8 | 95.0% | 10000mg |
$1593.0 | 2023-09-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305627-250mg |
1-(3-Methylphenyl)-5-(4-phenylphenyl)-1h-pyrazole-3-carboxylic acid |
955964-50-8 | 95% | 250mg |
¥3067.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305627-500mg |
1-(3-Methylphenyl)-5-(4-phenylphenyl)-1h-pyrazole-3-carboxylic acid |
955964-50-8 | 95% | 500mg |
¥6823.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305627-5g |
1-(3-Methylphenyl)-5-(4-phenylphenyl)-1h-pyrazole-3-carboxylic acid |
955964-50-8 | 95% | 5g |
¥27064.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305627-100mg |
1-(3-Methylphenyl)-5-(4-phenylphenyl)-1h-pyrazole-3-carboxylic acid |
955964-50-8 | 95% | 100mg |
¥2469.00 | 2024-04-24 | |
A2B Chem LLC | AV31441-50mg |
1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid |
955964-50-8 | 95% | 50mg |
$105.00 | 2024-07-18 |
5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 955964-50-8)
5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 955964-50-8, belongs to a class of molecules known for their potential biological activity. The intricate structure of this compound, featuring a pyrazole core linked to biphenyl and methylphenyl groups, makes it a subject of intense study for its pharmacological properties.
The molecular architecture of 5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid is characterized by its dual aromatic systems, which contribute to its unique electronic and steric properties. These features are crucial in determining its interaction with biological targets, making it a promising candidate for drug discovery. The presence of the pyrazole ring, a heterocyclic structure known for its versatility in medicinal chemistry, further enhances its potential as a pharmacophore.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific arrangement of substituents in 5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid suggests that it may exhibit similar properties, making it an attractive molecule for further investigation.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of novel drugs. The combination of the biphenyl and methylphenyl groups provides a rigid framework that can be modified to optimize binding affinity and selectivity. This flexibility allows researchers to fine-tune the molecule's properties to target specific biological pathways effectively.
The synthesis of 5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid represents a significant achievement in organic chemistry. The multi-step synthesis process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.
The pharmacological evaluation of this compound has revealed intriguing results. Initial in vitro studies have demonstrated that it exhibits moderate activity against certain cancer cell lines. The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and survival. These findings are particularly promising given the increasing demand for alternative treatments for various forms of cancer.
In addition to its anticancer potential, 5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid has shown promise in other therapeutic areas. Preclinical studies have indicated that it may have anti-inflammatory effects by modulating cytokine production. This dual functionality makes it a versatile candidate for treating chronic inflammatory diseases.
The structural features of this compound also make it an interesting candidate for further derivatization. By introducing additional functional groups or modifying existing ones, researchers can explore new chemical space and potentially uncover more potent and selective analogs. This approach aligns with the growing trend in drug discovery towards structure-based design and optimization.
The development of computational tools has significantly accelerated the process of identifying promising drug candidates like 5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid. Molecular modeling techniques allow researchers to predict how different modifications will affect the compound's biological activity. This predictive capability has been instrumental in guiding synthetic efforts and optimizing lead compounds for clinical trials.
The future prospects for this compound are bright, with ongoing research aimed at elucidating its full pharmacological profile and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. As our understanding of biological pathways continues to expand, compounds like 5-{1,1'-biphenyl-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid will play an increasingly important role in the development of novel treatments.
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